![molecular formula C19H16N4OS B2606414 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2-methylquinolin-5-yl)acetamide CAS No. 1203110-63-7](/img/structure/B2606414.png)
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2-methylquinolin-5-yl)acetamide
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Description
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2-methylquinolin-5-yl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential use in various fields of research.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Researchers have been utilizing compounds similar to 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2-methylquinolin-5-yl)acetamide as versatile precursors for synthesizing a wide array of heterocycles. These include pyrroles, pyridines, coumarins, thiazoles, and various other nitrogen-containing heterocycles. The synthesized compounds have been characterized using advanced spectroscopic methods like IR, MS, NMR, and others, confirming their structural integrity and purity (Fadda et al., 2017).
Biological Activity Assessment
The biological activities of the synthesized heterocyclic compounds have been a significant area of interest. Some studies have focused on assessing their insecticidal properties, particularly against pests like the cotton leafworm, Spodoptera littoralis. These studies aim to identify new compounds with potent insecticidal activities that can serve as safer, more effective alternatives to existing pesticides (Fadda et al., 2017).
Antimalarial and Antifungal Activities
Another research direction involves evaluating the antimalarial and antifungal potentials of novel quinazolinone derivatives, incorporating biologically active moieties. Screening for selected compounds has shown promising activities against various strains of Plasmodium falciparum, a causative agent of malaria, and against fungal species like Aspergillus ochraceus. These findings highlight the therapeutic potential of such compounds in treating infectious diseases (El-bayouki et al., 2011).
Chemical Reactivity and Utility
The chemical reactivity of compounds structurally related to 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2-methylquinolin-5-yl)acetamide has been extensively studied, with a focus on their utility as polyfunctional reagents. These compounds serve as starting points for preparing a wide range of functionally substituted heterocycles, demonstrating their broad synthetic utility in organic chemistry (Dyachenko et al., 2018).
Coordination Complexes and Antioxidant Activity
Research has also been conducted on synthesizing coordination complexes using pyrazole-acetamide derivatives and assessing their antioxidant activities. These studies contribute to understanding the relationship between molecular structure and antioxidant properties, which is crucial for designing new compounds with potential therapeutic applications (Chkirate et al., 2019).
properties
IUPAC Name |
N-(2-methylquinolin-5-yl)-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-13-7-8-15-16(20-13)5-4-6-17(15)22-18(24)11-14-12-25-19(21-14)23-9-2-3-10-23/h2-10,12H,11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOYCBUAGRCWCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)CC3=CSC(=N3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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